5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and material science. This compound is particularly interesting due to its unique structure, which includes a hydroxyl group, a methyl group, and an aldehyde group attached to the pyrazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common method involves the Vilsmeier-Haack reaction, where 1H-pyrazol-5(4H)-one is treated with N-methylformanilide and phosphorus oxychloride (POCl3) at low temperatures, followed by heating . Another method includes the oxidation of 1-methyl-5-amino-pyrazole using hydrogen peroxide in solvents like benzene or dimethylformamide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the Vilsmeier-Haack reaction due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum production while maintaining the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
Oxidation: Formation of 5-hydroxy-1-methyl-1H-pyrazole-4-carboxylic acid.
Reduction: Formation of 5-hydroxy-1-methyl-1H-pyrazole-4-methanol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
5-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.
Industry: Used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with various molecular targets and pathways. The hydroxyl and aldehyde groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating specific biological pathways . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Hydroxy-1-methyl-1H-pyrazole-4-carbaldehyde is unique due to the presence of both a hydroxyl and an aldehyde group on the pyrazole ring. This combination of functional groups provides it with distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C5H6N2O2 |
---|---|
Molecular Weight |
126.11 g/mol |
IUPAC Name |
2-methyl-3-oxo-1H-pyrazole-4-carbaldehyde |
InChI |
InChI=1S/C5H6N2O2/c1-7-5(9)4(3-8)2-6-7/h2-3,6H,1H3 |
InChI Key |
VPMPJWOZHSDORS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CN1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.